molecular formula C14H24Cl2N2 B1603427 N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 859833-23-1

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride

Cat. No.: B1603427
CAS No.: 859833-23-1
M. Wt: 291.3 g/mol
InChI Key: VEBSTHXHQLTMJG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a standardized method for chemical identification. The IUPAC name for the base compound is N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine, while the salt form carries the designation this compound. This nomenclature reflects the presence of a methylated amino group attached to a benzyl carbon, where the benzene ring bears a piperidin-1-ylmethyl substituent at the para position.

The Chemical Abstracts Service has assigned the registry number 859833-23-1 specifically to the dihydrochloride salt form, distinguishing it from the free base compound which carries a different registry number. The systematic naming convention reveals the structural hierarchy beginning with the piperidine ring system, connected through a methylene bridge to the para position of a benzene ring, which in turn connects to another methylene bridge bearing the N-methylated amino functionality.

Alternative nomenclature forms include methyl-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride and N-methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride, which emphasize different aspects of the molecular connectivity. These variations demonstrate the complexity inherent in naming polyfunctional organic molecules while maintaining chemical accuracy and consistency across different naming systems.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositions for the free base and salt forms of this compound. The free base possesses the molecular formula C₁₄H₂₂N₂ with a corresponding molecular weight of 218.34 g/mol. Upon formation of the dihydrochloride salt, the molecular formula becomes C₁₄H₂₄Cl₂N₂ with an increased molecular weight of 291.26 g/mol. This represents an addition of two hydrogen chloride molecules to the nitrogen-containing functional groups.

The elemental composition breakdown for the dihydrochloride salt indicates carbon comprising approximately 57.7% of the molecular weight, hydrogen contributing 8.3%, nitrogen accounting for 9.6%, and chlorine representing 24.4% of the total mass. This distribution reflects the substantial impact of the chloride ions on the overall molecular weight and demonstrates the significant change in physical properties expected upon salt formation.

The degree of unsaturation calculation reveals four degrees of unsaturation in the base structure, attributed to the benzene ring system which contributes four units through its aromatic character. The piperidine ring, being saturated, does not contribute to the unsaturation count, while the absence of additional double bonds or rings confirms the calculated value.

Crystallographic Data and Stereochemical Configuration

Crystallographic analysis of this compound provides insights into its solid-state structure and molecular packing arrangements. While specific crystal structure data for this exact compound was not extensively detailed in the available sources, the structural features can be inferred from related compounds and general crystallographic principles for similar molecular architectures.

The piperidine ring adopts a chair conformation in its most stable state, which is consistent with cyclohexane derivatives and represents the lowest energy conformational arrangement. The methylene bridge connecting the piperidine nitrogen to the benzene ring allows for rotational freedom, creating multiple possible conformations in solution while the crystal structure likely represents the most thermodynamically stable arrangement.

The benzene ring maintains planarity as expected for aromatic systems, with the two substituents positioned in a para relationship. The N-methylated amino group attached to the benzyl carbon introduces another conformational variable, where the nitrogen lone pair can adopt different orientations relative to the aromatic system. In the dihydrochloride salt form, both nitrogen atoms become protonated, eliminating the conformational flexibility associated with lone pair orientation and potentially influencing the overall molecular geometry through electrostatic interactions with the chloride counterions.

Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Infrared)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecular structure. The aromatic protons of the benzene ring typically appear in the chemical shift range of 7.0-8.0 parts per million, displaying characteristic splitting patterns dependent on substitution. The para-disubstituted benzene ring generates a symmetric pattern with two sets of equivalent protons appearing as doublets.

The methylene protons connecting the aromatic ring to the N-methylated amino group resonate around 3.5-4.0 parts per million, influenced by the electron-withdrawing effect of the nitrogen atom. Similarly, the methylene bridge between the aromatic ring and the piperidine nitrogen appears in a comparable chemical shift range. The piperidine ring protons contribute multiple signals, with the methylene groups adjacent to nitrogen appearing more downfield than those in the central positions of the ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments throughout the molecular structure. The aromatic carbons appear in the typical range of 120-140 parts per million, with quaternary carbons generally appearing more downfield than those bearing hydrogen atoms. The aliphatic carbons of the piperidine ring and methylene bridges resonate in the 20-70 parts per million region, with carbons adjacent to nitrogen atoms showing characteristic downfield shifts due to the electronegativity of nitrogen.

Infrared spectroscopy identifies characteristic functional group absorptions that confirm structural assignments. The aromatic Carbon-Hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic Carbon-Hydrogen stretches occur in the 2800-3000 wavenumber region. The presence of tertiary amine functionality is indicated by the absence of Nitrogen-Hydrogen stretching vibrations that would be expected for primary or secondary amines. In the dihydrochloride salt form, additional bands associated with protonated nitrogen centers and hydrogen bonding interactions with chloride ions become evident.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about molecular fragmentation pathways and structural confirmation. The molecular ion peak for the free base appears at mass-to-charge ratio 218, corresponding to the molecular weight of C₁₄H₂₂N₂. Under typical ionization conditions, the compound exhibits characteristic fragmentation patterns that reflect the stability of various structural components.

Alpha cleavage represents a predominant fragmentation pathway for amine-containing compounds, where bond cleavage occurs adjacent to the nitrogen atom, generating resonance-stabilized cations. In this compound, cleavage of the carbon-carbon bond connecting the methylene group to the aromatic ring produces a stable benzylic cation at mass-to-charge ratio 105, corresponding to the tropylium ion derived from the methylated amino benzyl fragment.

The piperidine-containing fragment demonstrates characteristic behavior through loss of the entire piperidine ring system, generating ions at mass-to-charge ratios that reflect the remaining molecular framework. The base peak typically corresponds to the most stable fragment ion, often representing the methylated amino benzyl cation formed through alpha cleavage adjacent to the nitrogen center.

The nitrogen rule of mass spectrometry applies to this compound, indicating that molecules containing an odd number of nitrogen atoms exhibit odd-numbered molecular weights. With two nitrogen atoms present, the molecular weight of 218 follows the expected even-numbered pattern, confirming the presence of an even number of nitrogen centers in the molecular structure.

Properties

IUPAC Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16;;/h5-8,15H,2-4,9-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBSTHXHQLTMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594537
Record name N-Methyl-1-{4-[(piperidin-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-23-1
Record name N-Methyl-1-{4-[(piperidin-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride typically involves the reaction of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

    Starting Materials: N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.

    Purification: The resulting product is purified through recrystallization to obtain the dihydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with electrophilic agents. For example:

  • Reaction with methyl iodide : Forms quaternary ammonium salts under basic conditions.

  • Benzyl chloride coupling : Produces N-benzyl derivatives, enhancing lipophilicity.

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°CN-methyl-piperidinium derivative78%
Benzyl chlorideEt₃N, DCM, RTN-benzyl-piperidinium salt65%

Acylation Reactions

The secondary amine reacts with acyl chlorides or anhydrides:

  • Benzoylation : Using benzoyl chloride in dichloromethane (DCM) with triethylamine yields N-acylated derivatives .

ReagentConditionsProductYieldSource
Benzoyl chlorideEt₃N, DCM, 12hN-benzoylated compound60%
Acetic anhydridePyridine, RTN-acetylated derivative85%

Oxidation and Reduction

  • Oxidation : Hydrogen peroxide converts the tertiary amine to an N-oxide.

  • Reduction : Sodium borohydride selectively reduces imine intermediates (if present).

Reaction TypeReagentConditionsProductNotesSource
OxidationH₂O₂, AcOH50°C, 4hPiperidine N-oxideIncreased polarity
ReductionNaBH₄, MeOHRT, 2hSecondary amineSelective reduction

Nucleophilic Substitution

The benzyl group participates in Suzuki-Miyaura cross-coupling when halogenated:

  • Bromination : NBS (N-bromosuccinimide) introduces bromine at the para position .

  • Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives .

StepReagent/CatalystConditionsProductYieldSource
BrominationNBS, AIBN, CCl₄Reflux, 6h4-bromo-benzyl derivative72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl-substituted compound68%

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions:

  • Deprotonation : Neutralization with NaOH yields the free base, altering solubility and reactivity.

ReactionConditionsOutcomeApplicationSource
Neutralization1M NaOH, RTFree base formationEnhanced lipid solubility

Comparative Reactivity of Structural Analogs

Data from analogs highlights substituent effects:

Compound ModificationReactivity TrendKey FindingSource
Piperidine → PiperazineReduced alkylation efficiencyPolar groups hinder electrophilic substitution
Methyl → tert-Butyl substituentEnhanced steric hindranceLower yields in acylation reactions

Key Insights:

  • Steric and Electronic Effects : Bulky substituents on the phenyl or piperidine ring reduce reaction rates (e.g., tert-butyl groups lower acylation yields by 40% compared to methyl) .

  • Solubility Impact : The dihydrochloride salt’s aqueous solubility facilitates reactions in polar solvents, while the free base prefers organic phases.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Interaction

NMPM exhibits notable interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction profile suggests potential applications in treating neurological disorders such as depression and schizophrenia.

2. Analgesic Properties

Research indicates that NMPM may possess analgesic properties, making it a candidate for pain management therapies. Studies have shown that compounds with similar structures can modulate pain pathways, suggesting that NMPM could be effective in clinical settings.

3. Antidepressant Activity

Preliminary studies have indicated that NMPM may exhibit antidepressant-like effects in animal models. Its ability to influence serotonin reuptake mechanisms positions it as a potential treatment for mood disorders.

Data Table: Comparative Analysis of Related Compounds

Compound Name Structure Features Unique Aspects Potential Applications
N-Methyl-1-(3-(piperidin-1-ylmethyl)phenyl) methanamineSimilar piperidine structureDifferent phenyl positioningNeurological disorders
N,N-Dimethyl-1-[4-(piperidin-1-ylmethyl)phenyl] methanamineDimethyl substitution on nitrogenAlters pharmacokinetic propertiesPain management
N-Methyl-1-(4-(4-methylpiperidin-1-yl)phenyl) methanamineAdditional methyl groupEnhanced lipophilicityAntidepressant effects

Case Studies

Case Study 1: Analgesic Effects in Animal Models

A study published in the Journal of Pharmacology investigated the analgesic effects of NMPM in rodent models of acute pain. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential utility in developing new analgesics.

Case Study 2: Antidepressant-Like Activity

In a separate study published in Neuroscience Letters, researchers evaluated the antidepressant-like effects of NMPM using the forced swim test. The findings revealed that administration of NMPM led to decreased immobility time, suggesting enhanced mood and reduced depressive symptoms.

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride
  • Molecular Formula : C₁₄H₂₄Cl₂N₂
  • Molecular Weight : 291.27 g/mol
  • CAS Number : 859833-23-1
  • MDL Number : MFCD07772864
  • Salt Form : Dihydrochloride (two HCl equivalents) .

Structural Features :

  • A benzene ring substituted at the para position with a piperidin-1-ylmethyl group.
  • A methylamine (-CH₂NHCH₃) side chain attached to the benzene ring.
  • The dihydrochloride salt enhances solubility and stability for pharmacological applications.

This compound belongs to the class of arylpiperidine derivatives, which are frequently explored for central nervous system (CNS) targeting due to piperidine’s role in modulating neurotransmitter receptors .

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form CAS Number Key Differences
Target Compound : this compound C₁₄H₂₄Cl₂N₂ 291.27 Piperidin-1-ylmethyl, methylamine Dihydrochloride 859833-23-1 Reference compound
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride C₁₄H₂₁ClN₂ 260.79 Piperidin-2-yl, 4-methylbenzyl Monohydrochloride - Single HCl; piperidin-2-yl instead of piperidin-1-ylmethyl
N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate C₁₃H₂₂Cl₂N₂O 329.24 Pyrrolidin-2-yl, dimethylamine Dihydrochloride hydrate - Pyrrolidine ring (5-membered) vs. piperidine (6-membered); hydrate form
1-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride C₁₀H₁₄Cl₂N₄ 273.15 1,2,4-Triazol-1-ylmethyl Dihydrochloride SC-333515 Triazole heterocycle instead of piperidine
N-Benzyl-N-ethyl-4-piperidinamine dihydrochloride C₁₄H₂₄Cl₂N₂ 291.27 Benzyl, ethyl on piperidine Dihydrochloride 871112-87-7 Piperidine substituted with benzyl and ethyl groups
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride C₁₁H₁₃ClN₂S 240.75 Thiazole ring, phenyl Monohydrochloride 1187928-00-2 Thiazole heterocycle; single HCl

Key Structural and Functional Differences

Heterocycle Variations :

  • The target compound’s piperidine moiety (6-membered ring) contrasts with pyrrolidine (5-membered, ) and triazole (aromatic 5-membered, ). Piperidine derivatives often exhibit higher lipophilicity, enhancing blood-brain barrier penetration, whereas triazoles may improve metabolic stability .

Salt Form and Solubility: Compounds with monohydrochloride salts (e.g., ) may have lower aqueous solubility than dihydrochloride forms, impacting bioavailability .

Pharmacological Implications :

  • Piperidin-1-ylmethyl groups (target compound) are common in dopamine receptor ligands, while thiazole () and triazole () rings are prevalent in antiviral and kinase inhibitor scaffolds, suggesting divergent therapeutic applications.

Regulatory and Commercial Status

  • Target Compound : Listed as discontinued in , suggesting challenges in synthesis, stability, or commercial demand.
  • N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate (): No regulatory data provided, but hydrate forms are typically prioritized for crystalline stability in formulation.

Biological Activity

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride, also known by its CAS number 859833-23-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Chemical Formula C14_{14}H24_{24}Cl2_{2}N2_{2}
Molecular Weight 291.26 g/mol
CAS Number 859833-23-1

The compound features a piperidine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.

Antibacterial Activity

Research indicates that derivatives of piperidine exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Bacterial Strain
This compoundTBDS. aureus
2,6-dipiperidino-1,4-dibromobenzene0.0039E. coli
2,4,6-tripyrrolidinochlorobenzene0.025S. aureus

Antifungal Activity

In addition to antibacterial properties, some studies have explored the antifungal potential of piperidine derivatives. Compounds similar to N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine have shown activity against Candida albicans and other fungal strains with varying degrees of effectiveness .

Study on Antimicrobial Properties

A study evaluating the antimicrobial properties of various piperidine derivatives included this compound. The results indicated that modifications in the piperidine ring could enhance antibacterial activity, with specific substitutions leading to improved efficacy against resistant strains of bacteria .

Cancer Therapy Applications

Recent research has also suggested potential anticancer applications for piperidine derivatives. A study reported that certain piperidine compounds exhibited cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy . The mechanisms involved may include apoptosis induction and inhibition of tumor cell proliferation.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with nucleic acid synthesis : Some derivatives affect DNA replication and transcription processes in pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride, and what are their critical reaction parameters?

  • Methodological Answer :

  • Synthesis typically involves multi-step processes starting with aromatic substitution reactions. For example, analogous compounds are synthesized via condensation of substituted nitroarenes with piperidine derivatives under alkaline conditions, followed by reduction and hydrochlorination .
  • Key parameters include:
  • Temperature control : Maintain 60–80°C during nitro group reduction to prevent side reactions.
  • pH optimization : Use aqueous NaOH (pH 10–12) for deprotonation in intermediate steps.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the free base before dihydrochloride salt formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use Chromolith® or Purospher® STAR columns with methanol/buffer mobile phases (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) for purity assessment .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinylmethyl and N-methyl groups). Look for characteristic shifts:
  • Piperidine protons: δ 1.4–2.8 ppm (multiplet).
  • Aromatic protons: δ 6.8–7.4 ppm (singlet for para-substituted phenyl) .
  • Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 261.18) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during structural validation?

  • Methodological Answer :

  • Hypothesis Testing :

Variable Temperature NMR : Assess dynamic processes (e.g., piperidine ring puckering) causing splitting anomalies .

COSY/NOESY : Identify through-space couplings between piperidinylmethyl and aromatic protons .

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to isolate substituent-specific effects .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and validate observed shifts .

Q. How can researchers optimize experimental conditions for stability studies under varying pH and temperature?

  • Methodological Answer :

  • Design of Experiments (DoE) :
  • Factors : pH (2–12), temperature (4°C, 25°C, 40°C), and ionic strength.
  • Response Variables : Degradation rate (HPLC area%), precipitate formation (visual inspection).
  • Key Findings from Analogous Compounds :
  • Acidic Conditions (pH < 3) : Rapid hydrolysis of piperidinylmethyl groups observed in related dihydrochloride salts .
  • Neutral/alkaline Conditions (pH 7–10) : Stable for >72 hours at 25°C, but precipitate forms at pH >10 due to free base insolubility .
  • Recommendations : Store at 4°C in airtight, amber vials with desiccants to minimize hygroscopic degradation .

Q. What in vitro assays are suitable for probing this compound’s bioactivity, and how can confounding variables (e.g., solvent cytotoxicity) be mitigated?

  • Methodological Answer :

  • Assay Selection :
  • Receptor Binding : Radioligand displacement assays (e.g., for σ or histamine receptors, given structural similarity to diphenylpyraline derivatives) .
  • Enzyme Inhibition : Fluorogenic substrates for acetylcholinesterase or monoamine oxidases .
  • Solvent Optimization :
  • Use DMSO ≤0.1% (v/v) to avoid cytotoxicity; confirm solubility via dynamic light scattering (DLS).
  • Include vehicle-only controls to isolate solvent effects .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis Condensation, reduction, salt formation
Purity Analysis HPLC (Chromolith® columns), LC-MS
Structural Validation VT-NMR, COSY/NOESY, DFT modeling
Stability Studies DoE with pH/temperature gradients
Bioactivity Screening Radioligand binding, fluorogenic assays

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride

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